Hitachimycin
説明
Structure
2D Structure
特性
CAS番号 |
77642-19-4 |
|---|---|
分子式 |
C29H35NO5 |
分子量 |
477.6 g/mol |
IUPAC名 |
(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |
InChI |
InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24-,26-/m0/s1 |
InChIキー |
PLQKHNPZPRTISL-QSQNXQFYSA-N |
異性体SMILES |
C/C/1=C/[C@H]2C[C@@H](C(=C2C(=O)C[C@H](CC/C=C/C[C@@H](NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC |
正規SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
hitachimycin stubomycin |
製品の起源 |
United States |
Methodological & Application
Application Notes and Protocols for the Isolation of Hitachimycin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of Hitachimycin, a potent polyketide antibiotic, from Streptomyces culture. The methodologies outlined below are compiled from established practices in natural product isolation and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.
Introduction to this compound
This compound, also known as Stubomycin, is a secondary metabolite produced by the bacterium Streptomyces scabrisporus. It exhibits significant cytotoxic activity against a range of cancer cell lines and also possesses antibacterial and antifungal properties. The complex structure of this compound presents a compelling target for further investigation into its therapeutic potential. The successful isolation and purification of this compound are critical first steps for any research endeavor.
Optimizing Streptomyces Culture for this compound Production
The yield of this compound is highly dependent on the fermentation conditions. Optimization of these parameters is a critical step to ensure a sufficient quantity of the target compound for isolation.
Culture Media and Conditions
Various media compositions can be used for the cultivation of Streptomyces scabrisporus. Glucose soybean meal broth is a commonly used fermentation medium.[1] Optimal production of secondary metabolites is often achieved after a specific incubation period, which needs to be determined empirically for the specific strain and conditions.
Table 1: Optimized Fermentation Parameters for Streptomyces Species
| Parameter | Optimized Value | Reference |
| Producing Organism | Streptomyces scabrisporus | |
| Fermentation Medium | Glucose Soybean Meal Broth | [1] |
| Incubation Temperature | 35°C | [1] |
| Initial pH | 7.0 | [1] |
| Agitation Rate | 200 rpm | [1] |
| Incubation Period | 7 days | [1] |
Experimental Protocol: Cultivation of Streptomyces scabrisporus
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of S. scabrisporus.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200 rpm).
-
-
Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) to the production medium (Glucose Soybean Meal Broth, pH 7.0).
-
Incubate the production culture in a fermenter or baffled flasks at 35°C with an agitation of 200 rpm for 7 days.[1]
-
Monitor the culture periodically for growth and pH changes.
-
Extraction of this compound from Culture Broth
Following fermentation, the first step in isolating this compound is to separate it from the culture medium and bacterial cells. Solvent extraction is a widely used and effective method for this purpose.
Solvent Selection and Extraction Procedure
Ethyl acetate is a commonly used solvent for the extraction of polyketide antibiotics from microbial cultures due to its polarity, which is suitable for a wide range of secondary metabolites.
Table 2: Parameters for Solvent Extraction of this compound
| Parameter | Description |
| Extraction Solvent | Ethyl Acetate |
| Solvent to Broth Ratio | 1:1 (v/v) |
| Extraction Method | Liquid-liquid extraction |
| Number of Extractions | 2-3 |
Experimental Protocol: Extraction of this compound
-
Separation of Biomass:
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 rpm for 15 minutes) or filtration.
-
-
Solvent Extraction:
-
Combine the culture supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, ensuring thorough mixing of the aqueous and organic phases.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the recovery of this compound.
-
-
Concentration:
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Purification of this compound
The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves one or more chromatographic techniques.
Chromatographic Techniques
Silica Gel Chromatography: This is a common initial purification step to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for the final purification of natural products, offering high resolution and purity.
Table 3: Exemplar Parameters for Chromatographic Purification of Polyketide Antibiotics
| Chromatography Type | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Silica Gel Column | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | TLC with UV visualization |
| Reverse-Phase HPLC | C18 column | Acetonitrile:Water (gradient) | UV detector (e.g., 254 nm) |
Experimental Protocol: Purification of this compound
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest (identified by its Rf value and/or bioactivity).
-
Evaporate the solvent from the pooled fractions to obtain a partially purified this compound sample.
-
-
Reverse-Phase HPLC (Final Purification):
-
Dissolve the partially purified sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 100% over 30 minutes).
-
Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (this may need to be determined empirically, but 254 nm is a common starting point for conjugated systems).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualization of the Isolation Workflow
The following diagrams illustrate the key stages in the isolation of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Detailed workflow of the solvent extraction process.
Concluding Remarks
The protocols provided herein offer a robust framework for the successful isolation of this compound from Streptomyces culture. It is important to note that optimization of each step may be necessary depending on the specific Streptomyces strain, culture conditions, and available equipment. Careful monitoring of the purification process through techniques like TLC and HPLC is crucial to achieving a high purity of the final compound. The isolated this compound can then be used for detailed biological and pharmacological studies.
References
Application Notes and Protocols: Utilizing Hitachimycin in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic with demonstrated antitumor properties.[1][2] Its unique structure and biological activity make it a candidate for investigation as a chemotherapeutic agent, both as a standalone treatment and in combination with existing cancer therapies. The rationale for combination chemotherapy lies in the potential for synergistic effects, the ability to target multiple oncogenic pathways simultaneously, and the potential to overcome drug resistance.[3] These application notes provide a framework for researchers to explore the therapeutic potential of this compound in combination with other standard chemotherapeutic agents.
Mechanism of Action and Rationale for Combination Therapy
While the precise mechanism of this compound's antitumor activity is not fully elucidated, its chemical structure suggests potential interference with cellular processes critical for cancer cell proliferation and survival. Several derivatives of this compound have been synthesized, showing enhanced antitumor activity in preclinical models, including against HeLa cells and Sarcoma 180.[1][4]
The combination of this compound with other chemotherapeutic agents is a promising strategy. By targeting different cellular pathways, combination therapy can achieve a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. Potential combination partners for this compound could include:
-
DNA Damaging Agents (e.g., Cisplatin): These agents induce apoptosis by damaging cancer cell DNA. This compound could potentially enhance this effect by inhibiting DNA repair mechanisms or by sensitizing cells to apoptosis.
-
Topoisomerase Inhibitors (e.g., Doxorubicin): These drugs interfere with enzymes essential for DNA replication and repair. Combining them with this compound might lead to an accumulation of DNA damage and enhanced cell death.
-
Microtubule Stabilizers (e.g., Paclitaxel): These agents disrupt mitosis, leading to cell cycle arrest and apoptosis. A combination with this compound could potentially target both dividing and non-dividing cancer cells.
Data Presentation: Hypothetical Synergy Data
The following tables represent hypothetical data from in vitro and in vivo studies to illustrate how the synergistic effects of this compound in combination with other chemotherapeutic agents could be presented.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in HeLa Cells (72h Exposure)
| This compound (nM) | Doxorubicin (nM) | Cell Viability (%) | Combination Index (CI)* |
| 10 | 0 | 85 | - |
| 0 | 50 | 80 | - |
| 10 | 50 | 50 | 0.7 (Synergism) |
| 20 | 0 | 70 | - |
| 0 | 100 | 65 | - |
| 20 | 100 | 30 | 0.6 (Synergism) |
| 50 | 0 | 50 | - |
| 0 | 200 | 45 | - |
| 50 | 200 | 15 | 0.5 (Strong Synergism) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy of this compound and Cisplatin Combination in a Sarcoma 180 Mouse Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1050 ± 120 | 30% |
| Cisplatin (5 mg/kg) | 900 ± 110 | 40% |
| This compound (10 mg/kg) + Cisplatin (5 mg/kg) | 450 ± 90 | 70% |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
This protocol outlines the determination of synergistic interactions between this compound and another chemotherapeutic agent using a checkerboard dose-response matrix.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
Chemotherapeutic agent stock solution (e.g., Doxorubicin)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format, with increasing concentrations of this compound along the y-axis and the combination drug along the x-axis. Include wells with single agents and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of the in vivo antitumor efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., Sarcoma 180)
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent formulation for in vivo administration (e.g., Cisplatin)
-
Vehicle control solution
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: Once tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).[5]
-
Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the average tumor volume and tumor growth inhibition (TGI) for each group. Statistically analyze the differences between the treatment groups.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are common targets for chemotherapeutic agents. Investigation into whether this compound modulates these pathways could provide insights into its mechanism of action and potential synergistic combinations.
References
- 1. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of short-course chemotherapy combined with topical injection therapy in treatment of superficial lymph node tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of this compound. II. Synthesis and antitumor activities of carbonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Hitachimycin in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hitachimycin (also known as Stubomycin) in animal models. The focus is on addressing the challenges associated with its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a cyclic polypeptide antibiotic with potent antitumor and cytotoxic activity.[1] Its mechanism of action involves disrupting the cell membrane, leading to cell lysis.[1] However, like many cyclic peptides, this compound is characterized by poor aqueous solubility, which is a primary contributor to its low oral bioavailability. This poor absorption from the gastrointestinal tract can lead to sub-therapeutic concentrations at the target site, limiting its efficacy in in vivo studies when administered orally.
Q2: What are the main factors contributing to the poor bioavailability of this compound?
A2: The primary factors are:
-
Poor Solubility: this compound's complex cyclic structure results in low solubility in aqueous solutions, which is the initial barrier to its absorption in the gastrointestinal tract.
-
High Molecular Weight: As a polypeptide, this compound has a relatively large molecular size, which can hinder its passive diffusion across the intestinal epithelium.
-
Enzymatic Degradation: Although not explicitly documented for this compound in the provided search results, peptides are generally susceptible to degradation by proteases in the digestive system.
Q3: Are there any known strategies to improve the solubility and bioavailability of this compound?
A3: Yes, research has shown that chemical modification of the this compound molecule can improve its solubility. Specifically, the synthesis of amino acyl and carbonate derivatives has been reported to enhance solubility while maintaining or even increasing in vivo antitumor activity.[2] These modifications represent a prodrug-like approach to improving the physicochemical properties of the parent compound.
Q4: What are some general formulation strategies that can be applied to improve the bioavailability of poorly soluble compounds like this compound?
A4: For poorly soluble cyclic peptides, several formulation strategies can be employed:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution. Techniques like hyaluronic acid (HA) nanogels have shown promise for encapsulating and solubilizing water-insoluble cyclic peptides.[3]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous form can prevent crystallization and improve its dissolution rate.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used in formulations to increase the solubility of the drug.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration in mice.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the formulation. | 1. Optimize the formulation: Experiment with different solubilization techniques. Consider creating a lipid-based formulation (e.g., in a mixture of oils and surfactants) or a solid dispersion. 2. Particle size reduction: If using a suspension, consider micronization or nano-milling of the this compound powder. |
| Degradation in the gastrointestinal tract. | 1. Use of protease inhibitors: Co-administering a general protease inhibitor (consult with your institution's animal care and use committee for approved agents) may offer some protection, though this can have off-target effects. 2. Enteric coating: For solid dosage forms, an enteric coating can protect the compound from the acidic environment of the stomach. |
| Inadequate absorption across the intestinal epithelium. | 1. Permeation enhancers: Include excipients known to transiently increase intestinal permeability (use with caution and appropriate toxicological evaluation). 2. Lipid-based formulations: These can facilitate lymphatic uptake, bypassing first-pass metabolism in the liver. |
Issue 2: No observable in vivo efficacy despite promising in vitro cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic drug exposure at the tumor site. | 1. Confirm bioavailability: Conduct a pharmacokinetic study to determine the plasma concentration of this compound after administration. 2. Increase the dose: If the compound is well-tolerated, a dose escalation study may be warranted. 3. Change the route of administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the absorption barrier and establish a therapeutic window. |
| Rapid metabolism and clearance. | 1. Pharmacokinetic analysis: Determine the half-life of this compound in plasma. 2. Consider derivatives: If the parent compound is cleared too quickly, investigate the use of more stable derivatives. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Stubomycin)
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₅NO₅ | [1] |
| Molar Mass | 477.601 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Poor in aqueous solutions | Implied by derivatization studies[2] |
Table 2: Representative Pharmacokinetic Parameters of a Novel Orally Bioavailable Cyclic Peptide in Rats (for illustrative purposes)
No specific pharmacokinetic data for this compound was found in the search results. The following data for a different orally bioavailable cyclic peptide is provided as a representative example of what successful formulation efforts might achieve.
| Parameter | Value | Source |
| Oral Bioavailability (F%) | up to 18% | [4] |
| Tmax (hours) | Data not available | |
| Cmax (ng/mL) | Data not available | |
| Half-life (hours) | Data not available |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
Objective: To prepare a lipid-based formulation of this compound to improve its oral absorption.
Materials:
-
This compound powder
-
Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)
-
Cremophor® EL (polyoxyl 35 castor oil)
-
Ethanol
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Methodology:
-
Preparation of the Vehicle:
-
Prepare a vehicle mixture of Labrafil® M 1944 CS and Cremophor® EL in a 1:1 ratio by weight.
-
Add ethanol to the lipid mixture at 10% (v/v) to aid in the initial dissolution of the drug.
-
-
Dissolution of this compound:
-
Weigh the desired amount of this compound powder.
-
Add the this compound to the vehicle mixture.
-
Vortex vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath for 15-20 minutes, or until the powder is completely dissolved.
-
-
Preparation of the Dosing Solution:
-
For oral gavage, this lipid concentrate can be administered directly, or it can be diluted with sterile PBS to the final desired concentration just before administration.
-
If diluting, add the PBS dropwise while vortexing to form a stable emulsion.
-
-
Quality Control:
-
Visually inspect the final formulation for any precipitation or phase separation.
-
The formulation should be a clear solution or a stable, homogenous emulsion.
-
Protocol 2: Assessment of Oral Bioavailability of this compound in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in mice.
Animal Model:
-
Male BALB/c mice (6-8 weeks old)
Experimental Groups:
-
Group 1: Intravenous (IV) administration (for determination of absolute bioavailability)
-
Group 2: Oral gavage (PO) administration of the formulated this compound
Methodology:
-
Dosing:
-
For the IV group, administer a single bolus dose of this compound (e.g., 1-2 mg/kg) dissolved in a suitable IV vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) via the tail vein.
-
For the PO group, administer the formulated this compound (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 30-50 µL) from each mouse at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A common technique is submandibular or saphenous vein bleeding.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-UV/MS):
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection, to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualizations
Caption: Workflow for improving and assessing the bioavailability of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Preventing degradation of Hitachimycin during experimental procedures
This technical support center provides guidance on preventing the degradation of Hitachimycin during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For short-term storage, it can be kept at 4°C. It is crucial to handle the powder in a dry environment to prevent hydrolysis.
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous media is a critical consideration. As a macrolactam, it is susceptible to hydrolysis, especially at non-neutral pH. It is advisable to prepare fresh dilutions in your aqueous experimental buffer immediately before use. If temporary storage of aqueous dilutions is necessary, keep them on ice and use them within a few hours.
Q4: Is this compound sensitive to light?
Yes, compounds with polyene structures, like this compound, are often light-sensitive.[1] Exposure to light, particularly UV light, can lead to photodegradation. All handling steps, including weighing, dissolution, and experimental procedures, should be performed under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.
Q5: How does pH affect the stability of this compound?
Extremes in pH can catalyze the hydrolysis of the lactam ring in this compound.[2] It is best to maintain the pH of your experimental solutions within a neutral range (pH 6-8) to minimize degradation. If your experiment requires acidic or basic conditions, the exposure time of this compound to these conditions should be minimized.
Troubleshooting Guide
Issue: I am observing a loss of this compound activity in my experiments.
This is a common issue that can often be attributed to the degradation of the compound. The following troubleshooting guide will help you identify and address potential causes.
| Question | Possible Cause & Explanation | Recommended Action |
| How are you storing your solid this compound? | Improper storage of the solid compound can lead to gradual degradation. Exposure to moisture and elevated temperatures can initiate hydrolysis even in the solid state. | Store solid this compound at -20°C or below in a desiccator to protect it from moisture. |
| How do you prepare and store your stock solutions? | Repeated freeze-thaw cycles of stock solutions can lead to degradation. The choice of solvent can also impact stability. | Aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles. Store at -80°C for long-term stability. Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. |
| At what stage do you dilute this compound into your aqueous experimental buffer? | The stability of this compound is significantly lower in aqueous solutions compared to organic stock solutions.[3] Early dilution and prolonged incubation in aqueous buffers can lead to substantial degradation. | Prepare aqueous dilutions of this compound immediately before adding them to your experiment. If pre-dilution is necessary, keep the solution on ice and use it as quickly as possible. |
| Are you protecting your this compound solutions from light? | This compound's polyene structure makes it susceptible to photodegradation. | Work in a dimly lit area or use a fume hood with the light turned off. Use amber vials or foil-wrapped tubes for all solutions containing this compound. |
| What is the pH of your experimental medium? | Acidic or basic conditions can accelerate the hydrolysis of the lactam ring, a key structural feature of this compound.[2] | Whenever possible, maintain a neutral pH (6-8) in your experimental setup. If the protocol requires non-neutral pH, minimize the incubation time of this compound under these conditions. |
| Have you considered the presence of oxidizing or reducing agents in your experimental system? | The chemical structure of this compound may be susceptible to oxidation or reduction, leading to a loss of activity.[4] | Review all components of your experimental buffer and media for the presence of strong oxidizing or reducing agents. If their presence is unavoidable, consider including control experiments to assess their impact on this compound activity. |
Summary of Recommended Handling Conditions
| Parameter | Condition | Rationale |
| Storage (Solid) | -20°C or -80°C, desiccated, protected from light | To prevent hydrolysis and photodegradation. |
| Storage (Stock Solution) | -80°C in single-use aliquots (in DMSO or ethanol) | To minimize freeze-thaw cycles and degradation in solution. |
| Working Solutions (Aqueous) | Prepare fresh, use immediately, keep on ice | To minimize hydrolysis in aqueous media. |
| Light Exposure | Minimize; use amber vials or foil | To prevent photodegradation of the polyene structure. |
| pH | Maintain between 6 and 8 | To prevent acid or base-catalyzed hydrolysis of the lactam ring. |
| Temperature | Avoid high temperatures | Heat can accelerate degradation.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Under subdued light, weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare your aqueous experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Dilute the this compound stock solution into the aqueous buffer to the final working concentration (e.g., 10 µM).
-
Immediately take a sample (t=0) and analyze it by a suitable method (e.g., HPLC-UV) to determine the initial concentration.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC-UV to quantify the remaining this compound concentration at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: A general workflow for handling this compound to minimize degradation.
Caption: A logic tree for troubleshooting this compound degradation.
References
- 1. Light sensitivity of the ciliate Tetrahymena vorax induced by the fluorescent dye acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
Technical Support Center: Addressing Hitachimycin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hitachimycin (also known as Stubomycin) in cancer cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in cancer cells?
This compound (Stubomycin) is a polyene macrolactam antibiotic with demonstrated antitumor activity.[1] While its precise mechanism in cancer cells is not fully elucidated, based on the activity of similar antibiotics like Streptomycin, it is hypothesized to target mitochondria. The proposed mechanism involves the disruption of mitochondrial oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS) and subsequent iron-dependent cell death, a process distinct from classical ferroptosis.[2] The aldehyde group of related compounds has been shown to be essential for this activity.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound in cancer cells are not well-documented, resistance can likely arise from several general mechanisms observed for other anti-cancer agents:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Mitochondrial Function: Since the proposed target is the mitochondrion, mutations or adaptive changes in mitochondrial proteins involved in oxidative phosphorylation could reduce the drug's binding or impact.
-
Enhanced Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[3][4]
-
Alteration of the Drug Target: While the exact target is unknown, mutations in the target protein could prevent this compound from binding effectively.
Q3: How can I confirm if my cell line has developed resistance to this compound?
Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. An increase of 2- to 8-fold or higher is typically considered indicative of resistance.[5] This is determined by performing a dose-response cytotoxicity assay.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in Experiments
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | 1. Perform an IC50 determination assay on your current cell line and compare it to the IC50 of the original, parental cell line. 2. If a significant increase in IC50 is observed, you have likely developed a resistant cell line. Proceed to the "Strategies to Address this compound Resistance" section. |
| Incorrect Drug Concentration or Degradation | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Store the stock solution according to the manufacturer's instructions to prevent degradation. |
| Cell Culture Inconsistency | 1. Ensure consistent cell passage numbers between experiments. 2. Check for any changes in cell culture media or supplements, as these can affect drug sensitivity. 3. Routinely test for mycoplasma contamination, which can alter cellular responses.[6] |
| Experimental Error | 1. Review your experimental protocol for any deviations. 2. Ensure accurate cell seeding densities. 3. Verify the functionality of your viability assay reagents. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | 1. Ensure a single-cell suspension before seeding. 2. Use a consistent, optimized seeding density for your cell line. 3. Visually inspect cells for uniform growth and morphology before adding the drug. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of multi-well plates for data collection, as they are prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Inaccuracies | 1. Calibrate your pipettes regularly. 2. Use fresh pipette tips for each dilution and replicate. |
Strategies to Address this compound Resistance
1. Combination Therapy
Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance.[7][8][9]
-
Inhibitors of Efflux Pumps: Co-administration with inhibitors of ABC transporters can increase the intracellular concentration of this compound.
-
Apoptosis Sensitizers: Combining with drugs that promote apoptosis (e.g., Bcl-2 inhibitors) can lower the threshold for cell death.
-
Inhibitors of Parallel Survival Pathways: Target alternative signaling pathways that resistant cells may rely on for survival.
-
Other Chemotherapeutic Agents: Synergistic effects may be observed when combined with other standard-of-care chemotherapeutics.[1]
2. Modulation of Mitochondrial Function
Given the proposed mitochondrial target, strategies that further stress mitochondrial function may re-sensitize resistant cells. This is a more experimental approach and would require careful validation.
Data Presentation
The following table presents illustrative IC50 values for this compound in a hypothetical sensitive parental cancer cell line and its derived resistant subclone.
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| CancerCell-Parental | Sensitive parental cell line | 0.5 | 1x |
| CancerCell-HitaR | This compound-resistant subclone | 5.0 | 10x |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Protocol for Developing a this compound-Resistant Cancer Cell Line [5][10][11][12][13]
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 2-3 days. When the cells reach 70-80% confluency and show stable growth, passage them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Selection and Expansion: Only cells that survive and proliferate in the increased drug concentration will be expanded. This process can take several months.
-
Confirmation of Resistance: Once the cells are stably growing at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreservation: Freeze aliquots of the resistant cell line at different stages of development for future use.[11]
2. Protocol for IC50 Determination using MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the drug. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for a period that allows for cell doubling (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Proposed mechanism and resistance pathways for this compound.
References
- 1. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomycin targets tumor-initiating cells by disrupting oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction of human leukemia cells by Streptomyces sp. SY-103 metabolites through activation of caspase-3 and inactivation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Hitachimycin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Hitachimycin synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation and purification of this compound on a larger scale.
| Problem ID | Observed Issue | Potential Root Cause(s) | Suggested Troubleshooting Steps |
| HITA-F-01 | Low this compound Titer in Bioreactor | 1. Suboptimal fermentation medium composition.2. Inadequate aeration and oxygen transfer.3. Shear stress from high agitation rates affecting mycelial morphology.4. pH drift outside the optimal range for Streptomyces scabrisporus. | 1. Medium Optimization: Conduct a design of experiments (DoE) to optimize concentrations of carbon and nitrogen sources.[1][2][3] Consider using statistical methods like Response Surface Methodology (RSM) for optimization.[2][3][4]2. Aeration and Agitation: Monitor and control dissolved oxygen (DO) levels. Gradually increase agitation and aeration rates, while monitoring cell viability and productivity to find the optimal balance.[5]3. Morphology Control: If excessive pellet formation is observed, consider adding glass beads to the culture to promote dispersed growth.[6]4. pH Control: Implement automated pH control in the bioreactor to maintain the optimal pH for this compound production.[4] |
| HITA-P-01 | Poor Recovery of this compound During Extraction | 1. Inefficient cell lysis to release intracellular product.2. Suboptimal solvent selection for extraction.3. Emulsion formation during liquid-liquid extraction. | 1. Cell Disruption: Test different cell disruption methods (e.g., sonication, high-pressure homogenization) on a small scale to maximize product release.2. Solvent Screening: Screen a panel of organic solvents (e.g., ethyl acetate, butanol) for optimal this compound partitioning.3. Emulsion Breaking: If emulsions form, try adding a demulsifier or adjusting the pH of the aqueous phase. |
| HITA-P-02 | Co-elution of Impurities During Chromatography | 1. Similar physicochemical properties of this compound and impurities.2. Inappropriate chromatography resin selection.3. Suboptimal elution gradient. | 1. Orthogonal Purification: Employ a multi-step purification strategy using different chromatography techniques (e.g., ion exchange followed by reverse phase).[7][8]2. Resin Screening: Test a variety of chromatography resins with different selectivities.3. Gradient Optimization: Optimize the elution gradient (e.g., shallower gradient) to improve the resolution between this compound and impurities. |
| HITA-A-01 | Inconsistent Production of this compound Analogs in Mutasynthesis | 1. Poor uptake of the precursor analog by the ΔhitA strain.2. Low efficiency of the HitB enzyme in activating the precursor analog. | 1. Precursor Uptake: Optimize the feeding strategy for the precursor analog (e.g., fed-batch vs. single dose).2. Enzyme Kinetics: Characterize the kinetic parameters (KM and kcat) of HitB with the new precursor analog to assess its efficiency. |
Frequently Asked Questions (FAQs)
Fermentation
-
Q1: What are the key parameters to monitor and control during the scale-up of Streptomyces scabrisporus fermentation for this compound production? A1: Critical parameters include dissolved oxygen (DO), pH, temperature, agitation speed, and nutrient levels. Maintaining these parameters within their optimal ranges is crucial for consistent and high-yield production.[5][9]
-
Q2: My Streptomyces scabrisporus culture is forming large pellets in the bioreactor, leading to poor growth and low this compound yield. How can I address this? A2: Pellet formation is a common issue in Streptomyces fermentations.[9] To encourage more dispersed mycelial growth, you can try optimizing the agitation speed, using baffled flasks or bioreactors, or adding glass beads to the culture medium to promote shear.[6]
-
Q3: What are some common nutritional limitations that can occur during large-scale this compound fermentation? A3: Carbon and nitrogen sources are often limiting factors. It is important to maintain an appropriate carbon-to-nitrogen ratio. Phosphate and trace element availability can also impact secondary metabolite production. Fed-batch strategies can be employed to overcome nutrient limitations.
Purification
-
Q4: What type of chromatography is most effective for purifying this compound? A4: A multi-step approach is typically most effective. This could involve an initial capture step using ion-exchange chromatography, followed by a polishing step using reverse-phase chromatography to separate this compound from structurally similar impurities.[7][8]
-
Q5: I am observing significant product loss during the purification steps. What are the likely causes and solutions? A5: Product loss can occur due to degradation, precipitation, or irreversible binding to the chromatography matrix. Ensure that the pH and temperature of your buffers are within the stability range of this compound. Screening different chromatography resins and optimizing elution conditions can also minimize product loss.
Mutasynthesis
-
Q6: When performing mutasynthesis with a ΔhitA strain, I am not observing the production of the desired this compound analog. What could be the problem? A6: The issue could be related to the substrate specificity of the β-amino acid-selective adenylation enzyme, HitB. This enzyme acts as a gatekeeper and may not efficiently activate the fed (S)-β-Phe analog.[10][11] Biochemical analysis of HitB with the new precursor can help determine if it is a viable substrate.
Quantitative Data Summary
Table 1: Kinetic Parameters of HitB with (S)-β-Phe Analogs
| Substrate ((S)-β-Phe Analog) | KM (mM) | Reference |
| Natural (S)-β-Phe | Similar to incorporated analogs | [7] |
| Incorporated Analogs (ortho, meta, para-F; meta-Cl, Br, CH3) | Similar to natural (S)-β-Phe | [7] |
| Unincorporated Analogs (ortho, para-Br, CH3) | High | [7] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces scabrisporus for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture of S. scabrisporus in a suitable medium (e.g., ISP-2 medium).
-
Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.[5]
-
-
Bioreactor Setup:
-
Sterilize the bioreactor containing the production medium. A typical production medium may contain glucose, soybean meal, and mineral salts.[1]
-
Calibrate pH and DO probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the temperature at 30°C.
-
Control the pH at a setpoint optimal for this compound production (e.g., 7.0).
-
Maintain dissolved oxygen (DO) above 20% saturation by adjusting agitation and aeration rates.[5]
-
Collect samples periodically to monitor cell growth, substrate consumption, and this compound production.
-
Protocol 2: Extraction and Purification of this compound
-
Harvest and Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the biomass and the supernatant separately with an organic solvent such as ethyl acetate or butanol.
-
Combine the organic extracts and concentrate under reduced pressure.
-
-
Initial Purification (e.g., Ion-Exchange Chromatography):
-
Dissolve the crude extract in a suitable buffer and load it onto a cation-exchange column.
-
Wash the column to remove unbound impurities.
-
Elute the bound compounds, including this compound, using a salt gradient (e.g., NaCl).[8]
-
-
Final Purification (e.g., Reverse-Phase HPLC):
-
Pool and concentrate the fractions containing this compound.
-
Inject the concentrated sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity of the final product by analytical HPLC and mass spectrometry.
-
Visualizations
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and statistical optimization of oxytetracycline from Streptomyces rimosus NCIM 2213 using a new cellulosic substrate, Prosopis juliflora :: BioResources [bioresources.cnr.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 6. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 7. dupont.com [dupont.com]
- 8. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Hitachimycin and Its Synthetic Analogs
For Immediate Release
A comprehensive review of available experimental data reveals that synthetic modifications to the core structure of Hitachimycin, a polyene macrolide antibiotic, can significantly influence its cytotoxic activity. This guide provides a comparative analysis of this compound and its key synthetic analogs, summarizing their cytotoxic profiles against HeLa cells and detailing the experimental methodologies used for these evaluations. Furthermore, it elucidates the proposed mechanism of action, offering insights for researchers in drug discovery and oncology.
Comparative Cytotoxicity Data
The cytotoxic activities of this compound and its synthetic derivatives, including carbonate, acyl, and amino acyl analogs, have been evaluated primarily against HeLa (human cervical cancer) and Sarcoma 180 cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potencies.
| Compound | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |
| This compound (Stubomycin) | - | HeLa | 0.39 | [1][2][3] |
| 11,15-di-O-methoxycarbonylthis compound | Carbonate | HeLa | > 10 | [2] |
| 11,15-di-O-ethoxycarbonylthis compound | Carbonate | HeLa | > 10 | [2] |
| 15-O-methoxycarbonylthis compound | Carbonate | HeLa | 1.25 | [2] |
| 11-O-acetylthis compound | Acyl | HeLa | 0.78 | [1] |
| 15-O-acetylthis compound | Acyl | HeLa | 0.78 | [1] |
| 11,15-di-O-acetylthis compound | Acyl | HeLa | 1.56 | [1] |
| 11-O-propionylthis compound | Acyl | HeLa | 0.39 | [1] |
| 15-O-propionylthis compound | Acyl | HeLa | 0.39 | [1] |
| 11-O-butyrylthis compound | Acyl | HeLa | 0.39 | [1] |
| 15-O-butyrylthis compound | Acyl | HeLa | 0.39 | [1] |
| 15-O-(tert-Butoxycarbonyl(BOC)-glycyl)this compound | Amino Acyl | HeLa | 1.56 | [3] |
| 15-O-(BOC-beta-alanyl)this compound | Amino Acyl | HeLa | 1.56 | [3] |
| 15-O-(BOC-(O-tert-Bu)-glutamyl)this compound | Amino Acyl | HeLa | 3.12 | [3] |
| 15-O-L-alanylthis compound | Amino Acyl | HeLa | 0.78 | [3] |
Experimental Protocols
The primary method utilized to assess the cytotoxicity of this compound and its analogs is the in vitro cytocidal activity assay against HeLa cells.
Cytotoxicity Assay against HeLa Cells
1. Cell Culture:
-
HeLa cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
A suspension of HeLa cells is prepared at a concentration of 1 x 10^5 cells/mL in fresh medium.
-
1 mL of the cell suspension is seeded into each well of a 24-well plate.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted with the culture medium to achieve a series of final concentrations.
-
The medium from the cell cultures is removed, and 1 mL of the medium containing the test compound is added to each well.
-
The plates are incubated for an additional 48 hours.
3. Determination of Cytotoxicity (IC50):
-
After the incubation period, the number of viable cells is determined using a suitable method, such as Trypan Blue exclusion assay or a colorimetric assay (e.g., MTT assay).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
This compound, also known as Stubomycin, is understood to exert its cytotoxic effects primarily by targeting the cell membrane, leading to subsequent cellular lysis.[4][5] Studies have indicated that it also inhibits the synthesis of DNA, RNA, and proteins in leukemic cells.[5] While the precise signaling cascade leading to apoptosis is not fully elucidated, the initial interaction with the cell membrane is a critical event.
The proposed mechanism involves the disruption of membrane integrity, which can trigger a cascade of downstream events culminating in programmed cell death.
Caption: Proposed mechanism of this compound cytotoxicity.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound analogs.
References
- 1. Chemical modification of this compound. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound. II. Synthesis and antitumor activities of carbonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Studies on the biological activity of stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hitachimycin with Other Macrolactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hitachimycin, a polyene macrolactam antibiotic, with other notable macrolactams, including Vicenistatin and the ansamycin macrolactam Geldanamycin. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.
Performance Comparison
This compound, also known as Stubomycin, has demonstrated significant antitumor and antibacterial activities.[1] Its performance, particularly its cytotoxic and in vivo antitumor effects, is a subject of ongoing research and is compared here with other macrolactam antibiotics.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound, Vicenistatin, and Geldanamycin against various cancer cell lines.
| Antibiotic | Cell Line | IC50 Value | Reference |
| This compound (Stubomycin) | HeLa | Activity evaluated, specific IC50 not provided. | [Source describing cytocidal activity against HeLa cells] |
| Sarcoma 180 | Activity evaluated, specific IC50 not provided. | [Source describing cytocidal activity against Sarcoma 180 cells] | |
| Vicenistatin | Human Colon Carcinoma Co-3 | Antitumor activity demonstrated in xenograft model. | [2] |
| Geldanamycin | Various Cancer Cell Lines | Low nanomolar to micromolar range. | [Source providing IC50 values for Geldanamycin] |
Note: Direct comparative studies of this compound and Vicenistatin on the same cell lines are limited in the currently available literature. The provided data is based on individual studies.
In Vivo Antitumor Activity
In vivo studies provide crucial information about a compound's efficacy in a living organism.
| Antibiotic | Animal Model | Tumor Model | Treatment Regimen | Efficacy (Tumor Growth Inhibition/T/C Ratio) | Reference |
| This compound (Stubomycin) | Mice | Sarcoma 180 | Not specified | Showed antitumor activity. | [1][3] |
| Mice | IMC-carcinoma | 9 successive injections (i.p.) | Cured all mice. | [1][3] | |
| Vicenistatin | Nude Mice | Human Colon Carcinoma Co-3 Xenograft | Not specified | Exhibited antitumor activity. | [2] |
| Geldanamycin | Not specified | Not specified | Not specified | Not specified |
Note: Quantitative in vivo comparative data, such as the treated/control (T/C) tumor weight ratio, is essential for a direct comparison of antitumor efficacy. While this compound (Stubomycin) has shown potent in vivo activity, more detailed quantitative data from comparative studies is needed.
Mechanism of Action
The mechanism by which these macrolactam antibiotics exert their cytotoxic effects involves the modulation of key cellular signaling pathways.
This compound
The precise molecular mechanism of this compound's antitumor activity is still under investigation. However, many anticancer agents are known to induce programmed cell death, or apoptosis, in cancer cells. The signaling pathways involved in apoptosis are complex and can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is hypothesized that this compound may trigger one or both of these pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic process.
Furthermore, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a common strategy in cancer therapy. Future research is needed to determine if this compound directly or indirectly modulates the PI3K/Akt/mTOR pathway to exert its anticancer effects.
Geldanamycin
Geldanamycin and its derivatives are well-characterized inhibitors of Heat Shock Protein 90 (Hsp90).[4][5][6] Hsp90 is a molecular chaperone responsible for the proper folding and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation, including components of the PI3K/Akt/mTOR pathway like Akt and mTOR. By binding to the ATP-binding pocket of Hsp90, Geldanamycin inhibits its chaperone function, leading to the degradation of these client proteins and subsequent cell cycle arrest and apoptosis.[4][5][6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the mechanisms of action discussed.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of Hsp90 inhibition by Geldanamycin.
Experimental Protocols
This section provides an overview of standard methodologies used to assess the performance of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antitumor Activity Assay
This assay evaluates the efficacy of a test compound in inhibiting tumor growth in an animal model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously or intraperitoneally inject a known number of tumor cells (e.g., Sarcoma 180) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control according to a specific dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition percentage or the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group x 100).
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways like PI3K/Akt/mTOR.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
This compound demonstrates significant potential as an antitumor agent. However, a direct and comprehensive comparison with other macrolactam antibiotics is hampered by the lack of standardized, head-to-head studies. Future research should focus on obtaining comparative quantitative data on the in vitro and in vivo efficacy of this compound against a broader range of cancer models. Elucidating its precise mechanism of action, particularly its effects on key signaling pathways such as PI3K/Akt/mTOR and apoptosis, will be crucial for its further development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses and advancing our understanding of this promising class of antibiotics.
References
- 1. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vicenistatin, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of oxidative stress in Geldanamycin-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hitachimycin's Bioactivity Using Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hitachimycin's bioactivity, focusing on its validation through orthogonal assays. As a member of the ansamycin class of natural products, this compound exhibits potent antitumor properties, primarily through the inhibition of Heat Shock Protein 90 (Hsp90). To rigorously validate its biological activity and rule out potential artifacts, a multi-faceted approach employing independent, complementary (orthogonal) assays is essential. This document outlines the key assays used to characterize Hsp90 inhibitors and compares the activity of this compound with other well-established Hsp90 inhibitors, Geldanamycin and 17-AAG.
Executive Summary
This compound's primary mechanism of action is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. To confirm this bioactivity, three key orthogonal assays are typically employed:
-
Cytotoxicity Assays: To determine the compound's ability to kill cancer cells.
-
Hsp90 ATPase Activity Assays: To directly measure the inhibition of Hsp90's enzymatic function.
-
Client Protein Degradation Assays: To observe the downstream consequences of Hsp90 inhibition on its client proteins.
While the Hsp90 inhibitory activity of this compound is established, specific IC50 values from standardized assays are not as widely reported in readily available literature as they are for compounds like Geldanamycin and its derivative 17-AAG. This guide provides a framework for the cross-validation of this compound's bioactivity and presents available data for comparison.
Data Presentation: Comparative Bioactivity of Hsp90 Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other Hsp90 inhibitors across different orthogonal assays.
| Compound | Cytotoxicity (HeLa cells, IC50) | Hsp90 ATPase Inhibition (IC50) | Reference Compound |
| This compound | Data not readily available in cited literature | Data not readily available in cited literature | - |
| Geldanamycin | ~40 µM (24h)[1] | ~4.8 µM (yeast Hsp90)[2] | Yes |
| 17-AAG (Tanespimycin) | ~25-45 nM (prostate cancer cells)[3] | 5 nM (cell-free assay)[3][4] | Yes |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay format.
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound or other Hsp90 inhibitors for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Hsp90 ATPase Activity Assay
This biochemical assay directly measures the inhibition of Hsp90's ATP hydrolysis activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method involves the colorimetric detection of a phosphomolybdate complex.[2]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein, the test compound (this compound or other inhibitors) at various concentrations, and ATP in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and add a reagent solution (e.g., malachite green-based reagent) that forms a colored complex with the liberated inorganic phosphate.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Determine the amount of Pi produced in each reaction and calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
This cell-based assay assesses the downstream effects of Hsp90 inhibition by measuring the levels of Hsp90 client proteins.
Principle: Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. Western blotting is used to detect the levels of specific client proteins.
Protocol:
-
Cell Treatment: Treat HeLa cells with this compound or other Hsp90 inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an Hsp90 client protein (e.g., Akt, Raf-1, or HER2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative levels of the client protein in treated versus untreated cells. A decrease in the client protein level indicates Hsp90 inhibition.
Mandatory Visualizations
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the central role of Hsp90 in cellular signaling and the consequences of its inhibition by compounds like this compound.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation and apoptosis.
Experimental Workflow for Orthogonal Validation
This diagram outlines the workflow for the cross-validation of this compound's bioactivity.
Caption: Workflow for the orthogonal validation of this compound's bioactivity.
Logical Relationship of Cross-Validation
This diagram illustrates the logical relationship between the different assays in confirming this compound's mechanism of action.
Caption: Logical framework for cross-validating this compound's bioactivity as an Hsp90 inhibitor.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy | MDPI [mdpi.com]
- 2. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. bio-rad.com [bio-rad.com]
Unraveling the Enigma of Hitachimycin: A Quest for its Molecular Target in Cancer Cells
The precise molecular target of the natural product Hitachimycin within cancer cells remains an area of active investigation and has not been definitively established in publicly available scientific literature. While recognized for its cytotoxic effects against various cancer cell lines, the specific protein or pathway that this compound directly engages to induce cell death is yet to be fully elucidated.
This compound, a polyene macrolactam antibiotic, has demonstrated notable anti-tumor properties, showing activity against cell lines such as HeLa and Sarcoma 180. Research has primarily focused on its synthesis, the creation of more potent derivatives, and observing its overall cytotoxic effects. However, the crucial step of identifying its direct molecular binding partner—the "target"—which is essential for understanding its mechanism of action and for developing it further as a therapeutic agent, is not conclusively documented.
The absence of a validated molecular target presents a significant challenge in creating a direct comparative guide against alternative therapies. Such guides are fundamentally based on comparing molecules that act on the same biological target or pathway. Without this key piece of information for this compound, a meaningful and objective comparison with other drugs is not feasible.
The Path Forward: Methodologies for Target Identification
The journey to validate a drug's molecular target is a complex but critical phase in drug discovery. For a compound like this compound, researchers would typically employ a variety of advanced experimental techniques to pinpoint its interacting partners within the complex cellular environment. These methodologies are designed to "fish out" the specific protein that the drug binds to.
Key Experimental Protocols for Target Deconvolution:
A combination of the following experimental approaches would be necessary to identify and validate the molecular target of this compound.
1. Affinity-Based Proteomics:
-
Affinity Chromatography/Pull-Down Assays: This is a cornerstone technique for target identification.
-
Protocol:
-
Probe Synthesis: this compound is chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly compromising its biological activity. A control, inactive analog of this compound should also be synthesized.
-
Immobilization: The biotinylated this compound probe is immobilized on a solid support matrix (e.g., streptavidin-coated beads).
-
Lysate Incubation: The immobilized probe is incubated with a lysate derived from cancer cells. Proteins that bind to this compound will be captured by the beads.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: The specifically bound proteins are eluted from the beads.
-
Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).
-
-
Validation: To confirm a true target, the binding should be competed off by an excess of the original, unmodified this compound. The inactive analog should not pull down the identified protein.
-
-
Photo-Affinity Labeling (PAL): This technique creates a covalent bond between the drug and its target upon UV light activation, capturing even transient interactions.
-
Protocol:
-
Probe Synthesis: this compound is modified with a photo-reactive group (e.g., diazirine or benzophenone) and an affinity tag.
-
Cellular Treatment: Cancer cells are treated with the PAL probe.
-
Photo-Crosslinking: The cells are exposed to UV light to induce covalent bond formation between the probe and its target protein(s).
-
Lysis and Enrichment: Cells are lysed, and the covalently linked protein-probe complexes are enriched using the affinity tag.
-
Identification: The enriched proteins are identified by mass spectrometry.
-
-
2. Genetic and Genomic Approaches:
-
Yeast Three-Hybrid (Y3H) System: This genetic method can identify protein-small molecule interactions within a cellular context.
-
Protocol:
-
Hybrid Molecule Synthesis: A hybrid molecule is created by linking this compound to another small molecule for which a known protein-binding pair exists (e.g., methotrexate, which binds to dihydrofolate reductase).
-
Yeast Strain Engineering: A yeast strain is engineered to express two fusion proteins: one containing a DNA-binding domain fused to the known protein (e.g., DHFR) and the other containing a transcriptional activation domain fused to a library of potential protein targets from cancer cells.
-
Screening: If a protein from the library binds to this compound, it brings the DNA-binding domain and the activation domain into proximity, activating a reporter gene and allowing for identification of the interacting protein.
-
-
Visualizing the Path to Discovery
To conceptualize the workflow for identifying this compound's molecular target, the following diagrams illustrate the key experimental strategies.
Caption: Workflow for this compound's molecular target identification.
Caption: A hypothetical signaling pathway initiated by this compound.
Conclusion
The validation of this compound's molecular target is a prerequisite for its rational development as a cancer therapeutic. Once the target is identified and validated using the rigorous experimental protocols outlined above, it will be possible to:
-
Understand its precise mechanism of action.
-
Identify patient populations most likely to respond.
-
Design rational combination therapies.
-
Conduct meaningful comparisons with alternative drugs that act on the same target.
The scientific community awaits further research that will shed light on the specific cellular interactions of this compound, which will be a critical step in harnessing its full therapeutic potential. Until then, a direct and data-driven comparison with alternative treatments remains an academic exercise pending the discovery of its molecular target.
Safety Operating Guide
Proper Disposal of Hitachimycin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Hitachimycin, also known as Stubomycin. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and waste management of this cytotoxic and antibiotic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound is a macrolide antibiotic with potent cytotoxic activity against a range of mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] Due to its hazardous nature, all materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations for hazardous chemical waste.
Key Chemical Properties for Disposal Considerations
A thorough understanding of this compound's chemical properties is fundamental to selecting the correct disposal pathway.
| Property | Value | Implication for Disposal |
| Molecular Formula | C29H35NO5 | Organic compound requiring chemical waste disposal. |
| Molecular Weight | 477.60 g·mol−1 | - |
| Solubility | Soluble in DMSO, pyridine, DMF, MeOH. Insoluble in water, CHCl3, Et2O.[2] | Aqueous dilution is not a suitable disposal method. Use of organic solvents for rinsing contaminated materials is effective. |
| Hazard Category | Cytotoxic, Antibiotic | Must be handled as hazardous chemical waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure should be performed in a designated area, such as a certified chemical fume hood.
Personnel Protective Equipment (PPE) Required:
-
Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.
-
Two pairs of chemotherapy-grade nitrile gloves.
-
Safety goggles or a full-face shield.
-
Appropriate respiratory protection (e.g., N95 respirator) if handling powders or creating aerosols.
Disposal Steps:
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including stock solutions, used culture media, contaminated labware (e.g., pipette tips, tubes, flasks), and PPE, must be segregated as cytotoxic waste.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, methanol).
-
Do not pour this compound waste down the drain.[3] Its insolubility in water and cytotoxic nature pose a significant environmental risk.
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste, such as gloves, gowns, pipette tips, and plasticware, into a designated cytotoxic waste bag (typically a distinct color like purple or yellow with a cytotoxic symbol).
-
Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
-
-
Decontamination of Surfaces and Equipment:
-
Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Use a suitable solvent (e.g., methanol or ethanol) followed by a laboratory-grade detergent to effectively decontaminate surfaces. All cleaning materials (wipes, paper towels) must be disposed of as cytotoxic waste.
-
-
Packaging and Labeling for Final Disposal:
-
Seal the cytotoxic waste bags and containers securely.
-
Label all waste containers clearly with "Cytotoxic Waste" and "Hazardous Chemical Waste," and include the name "this compound."
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Hitachimycin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Hitachimycin, a potent cytotoxic antibiotic. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE) for Handling this compound
Due to its cytotoxic nature, a comprehensive suite of personal protective equipment must be worn at all times when handling this compound. This includes during preparation, administration, and disposal. The following table summarizes the required PPE, drawing on best practices for handling cytotoxic agents.[1][2][3][4][5][6]
| PPE Category | Item | Specifications and Use |
| Gloves | Chemotherapy-tested nitrile gloves | Double gloving is required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves immediately if contaminated or torn.[3][7] |
| Gown | Disposable, solid-front, back-closure gown | Must be made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be elastic or knit.[3][6] |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Must be worn to protect against splashes and aerosols.[2][4] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when there is a risk of aerosol generation, such as during reconstitution of powdered this compound or cleaning spills.[3] |
| Head and Shoe Covering | Disposable hair cover and shoe covers | To prevent contamination of personal clothing and lab spaces. |
Operational Plan for Safe Handling
A systematic approach is critical to safely manage this compound in a laboratory setting. The following step-by-step protocol outlines the key operational procedures.
Preparation and Reconstitution
-
Designated Work Area : All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). The work surface should be covered with a plastic-backed absorbent pad.
-
Aseptic Technique : Use strict aseptic technique throughout the preparation process to prevent contamination of the product and the work environment.
-
Reconstitution : If working with powdered this compound, slowly inject the diluent down the side of the vial to avoid aerosolization. Use a vented needle or a similar device to equalize pressure.
-
Labeling : Clearly label all containers with the name of the drug, concentration, date of preparation, and a cytotoxic hazard symbol.
Experimental Use
-
In Vitro Studies : When adding this compound to cell cultures, perform the work in a BSC. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
In Vivo Studies : For animal studies, administer the drug in a designated and properly ventilated area. Use appropriate animal handling techniques to minimize movement and potential for spills. Cages housing treated animals should be clearly marked with a cytotoxic hazard label.
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.[8][9][10]
-
Waste Segregation : All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams.[9][10]
-
Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled for cytotoxic waste.[2]
-
Solid Waste : Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow bin with a purple lid).[11]
-
Liquid Waste : Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and shatter-resistant container labeled as cytotoxic liquid waste. Do not dispose of liquid cytotoxic waste down the drain.
-
Final Disposal : All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[8][10]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ipservices.care [ipservices.care]
- 5. hse.gov.uk [hse.gov.uk]
- 6. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
